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The homologous histone acetyltransferases (HATs) p300 (E1A binding protein p300) and
CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a
multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their
dysregulation is implicated in various diseases, particularly cancer, making them highly
attractive therapeutic targets. This guide provides an objective comparison of OHM1, a peptide-
based inhibitor, with other prominent small molecule inhibitors of p300/CBP, supported by
experimental data.

Mechanism of Action: A Tale of Two Targeting
Strategies

p300/CBP inhibitors can be broadly categorized based on their mechanism of action and the
specific domain they target. Small molecule inhibitors predominantly target either the catalytic
histone acetyltransferase (HAT) domain or the acetyl-lysine binding bromodomain. In contrast,
OHM1 employs a distinct strategy by targeting a protein-protein interaction domain.

e OHMZ1.: This peptide-based inhibitor is an analog of the C-terminal transactivation domain
(CTAD) of Hypoxia-Inducible Factor 1a (HIF-1a). OHM1 specifically targets the CH1 domain
(also known as TAZ1) of p300/CBP, thereby inhibiting the interaction between p300/CBP and
HIF-1a. This disruption prevents the recruitment of p300/CBP to hypoxia-responsive genes,
leading to the downregulation of their transcription.[1]
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o HAT Domain Inhibitors (e.g., A-485): These small molecules are competitive inhibitors of the
enzyme's catalytic activity. A-485, for instance, competes with acetyl-CoA for the active site
of p300/CBP, thereby preventing the transfer of acetyl groups to histone and non-histone
protein substrates. This leads to a global reduction in histone acetylation, particularly at sites
like H3K27.

e Bromodomain Inhibitors (e.g., CCS1477, GNE-272): The bromodomain is a "reader" module
that recognizes and binds to acetylated lysine residues on histones and other proteins. By
targeting the bromodomain, these inhibitors prevent the "tethering” of p300/CBP to chromatin
at specific gene loci, thereby disrupting the transcriptional activation of target genes.

Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the reported quantitative data for OHM1 and a selection of
well-characterized small molecule inhibitors of p300/CBP. This data highlights the differences in

their potency and binding affinity.

Table 1: Potency and Binding Affinity of p300/CBP Inhibitors
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o Target Reference(s

Inhibitor ) Target(s) IC50 / Kd Assay Type

Domain )
OHM1 CH1 (TAZ1) p300/CBP Kd: 0.53 pM Not Specified  [1]
A-485 HAT p300 IC50: 9.8 nM TR-FRET
CBP IC50: 2.6 nM TR-FRET

) Surface
CCsi4r7 Bromodomai
) p300 Kd: 1.3 nM Plasmon
(Inobrodib) n
Resonance
Surface
CBP Kd: 1.7 nM Plasmon
Resonance

Bromodomai IC50: 0.02
GNE-272 CBP TR-FRET

n pM

IC50: 0.03
p300 TR-FRET

Y

Table 2: Cellular Activity of p300/CBP Inhibitors
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Inhibitor Cell Line Effect Concentration Reference(s)

Dose-dependent
OHM1 MDA-MB-231 reduction in HIF 1-20 uM [1]

promoter activity

Down-regulation
A549 of hypoxia- 10 pM [1]

inducible genes

Hematological

Selective
and Prostate o N
A-485 inhibition of Not Specified
Cancer Cell ] ]
) proliferation
Lines
Multiple o
CCs1477 Inhibition of cell
) Myeloma and ) ] GI50 < 100nM
(Inobrodib) ] proliferation
AML cell lines
Hematologic Anti-proliferative N
GNE-272 Not Specified

cancer cell lines effect

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams
have been generated using the DOT language for Graphviz.
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Caption: Key signaling pathways modulated by p300/CBP and points of intervention for

different inhibitor classes.
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Caption: A typical experimental workflow for the characterization and development of p300/CBP

inhibitors.

Experimental Protocols

A comprehensive evaluation of p300/CBP inhibitors relies on a suite of robust biochemical and

cellular assays. Below are detailed methodologies for key experiments.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) HAT Assay

This assay is commonly used to measure the enzymatic activity of p300/CBP and the potency
of HAT domain inhibitors.

¢ Principle: The assay measures the transfer of an acetyl group from acetyl-CoAto a
biotinylated histone peptide substrate. The acetylated peptide is then detected by a
europium-labeled anti-acetyl lysine antibody. When a ULight™-labeled streptavidin is added,
it binds to the biotinylated peptide, bringing the europium donor and ULight™ acceptor into
close proximity, resulting in a FRET signal.

e Protocol:

o Prepare a reaction mixture containing recombinant p300 or CBP enzyme, biotinylated
histone H3 peptide substrate, and the test inhibitor at various concentrations in an
appropriate assay buffer.

o Initiate the reaction by adding acetyl-CoA.
o Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

o Stop the reaction and add the detection mixture containing Eu-W1024 labeled anti-acetyl-
lysine antibody and ULight™-labeled streptavidin.

o Incubate for 60 minutes at room temperature to allow for antibody binding.

o Read the plate on a TR-FRET compatible reader, measuring the emission at both the
donor (615 nm) and acceptor (665 nm) wavelengths.

o Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results
against inhibitor concentration to determine the 1C50 value.

AlphaLISA Assay for Bromodomain Binding

This assay is used to quantify the binding of bromodomain inhibitors to the p300/CBP
bromodomain.
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» Principle: The assay measures the interaction between a biotinylated acetylated histone
peptide and a GST-tagged p300/CBP bromodomain. Streptavidin-coated Donor beads bind
to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged
bromodomain. When the peptide and bromodomain interact, the beads are brought into
proximity, generating a chemiluminescent signal.

e Protocol:

o Add the GST-tagged p300/CBP bromodomain and the test inhibitor at various
concentrations to the wells of a 384-well plate.

o Add the biotinylated acetylated histone H4 peptide.

o Incubate at room temperature for 30 minutes.

o Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.
o Incubate in the dark at room temperature for 60 minutes.

o Read the plate on an AlphaScreen-compatible plate reader.

o Plot the signal against inhibitor concentration to determine the 1C50 value.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChlP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on
histone acetylation and the chromatin occupancy of p300/CBP itself.

¢ Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The
chromatin is sheared, and an antibody specific for a target (e.g., H3K27ac or p300) is used
to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and
sequenced to identify the genomic regions where the target protein was bound.

e Protocol:
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o Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control
for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final
concentration of 1% and incubating for 10 minutes at room temperature. Quench the
reaction with glycine.

o Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA
fragments of 200-500 bp.

o Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific
for the target protein (e.g., anti-H3K27ac or anti-p300) or a negative control IgG.

o Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-
protein-DNA complexes.

o Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to
remove non-specific binding.

o Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by incubating at 65°C overnight with Proteinase K.

o DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based
kit.

o Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

o Data Analysis: Align the sequencing reads to the reference genome and perform peak
calling to identify regions of enrichment. Compare the results between inhibitor-treated
and control samples to identify differential binding or histone modification.

Conclusion

The landscape of p300/CBP inhibitors is rapidly evolving, offering a range of tools with distinct
mechanisms of action for researchers and drug developers. OHM1 presents a unique
approach by targeting a specific protein-protein interaction, offering a different modality for
modulating p300/CBP function compared to the more traditional small molecule inhibitors that
target the catalytic HAT or bromodomain. The choice of inhibitor will depend on the specific
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biological question being addressed and the desired therapeutic outcome. A thorough
understanding of their comparative potencies, cellular activities, and mechanisms of action, as
determined by the experimental protocols outlined in this guide, is crucial for the successful
application of these powerful molecules in both basic research and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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